Cas no 6746-01-6 (Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI))
6746-01-6 structure
Product Name:Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI)
CAS No:6746-01-6
MF:C36H55NO12
MW:693.821412324905
CID:524622
PubChem ID:90479418
Update Time:2025-04-19
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI)
- [3b,4a,6a<wbr>; 4a,9-Epox<wbr>; 6746-01-6; Desatrine; Protoverine 6,7-Diacetate 15-(2-Methylbutyrate); Protoverine 6,7-Diacetate 15(l)-2'-Methylbutyrate
- Desatrine
- PLB0L4978Y
- CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 15-(2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.(R),16.BETA.)-
- UNII-PLB0L4978Y
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 15-((2R)-2-methylbutanoate), (3beta,4alpha,6alpha,7alpha,15alpha,16beta)-
- Protoverine, diacetate 15-(2-methylbutyrate
- 6746-01-6
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 15-(2-methylbutanoate), (3beta,4alpha,6alpha,7alpha,15alpha(R),16beta)-
- Desatrine [MI]
- Protoverine 6,7-diacetate 15-((-)-(2R)-2-methylbutyrate)
- CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
- Q27286616
-
- Inchi: 1S/C36H55NO12/c1-8-17(3)31(42)48-30-25(41)24-20(15-37-14-16(2)9-10-22(37)33(24,7)43)21-13-34-29(35(21,30)44)27(47-19(5)39)26(46-18(4)38)28-32(34,6)12-11-23(40)36(28,45)49-34/h16-17,20-30,40-41,43-45H,8-15H2,1-7H3/t16-,17+,20-,21-,22-,23-,24+,25+,26-,27+,28-,29+,30-,32-,33+,34+,35-,36-/m0/s1
- InChI Key: HVONCUWNOXWZCA-LJOQNBCQSA-N
- SMILES: O1[C@]2([C@H](CC[C@@]3(C)[C@@H]2[C@H]([C@H]([C@H]2[C@@]4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4C[C@]132)O)O)OC([C@H](C)CC)=O)O)OC(C)=O)OC(C)=O)O)O
Computed Properties
- Exact Mass: 693.37242619g/mol
- Monoisotopic Mass: 693.37242619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 49
- Rotatable Bond Count: 8
- Complexity: 1400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 18
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 193Ų
Experimental Properties
- Density: 1.38
- Boiling Point: 750.9°Cat760mmHg
- Flash Point: 407.9°C
- Refractive Index: 1.607
- Specific Rotation: D26 -46° (c = 0.95 in pyridine)
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI) Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cerveratrum-type alkaloids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal alkaloids Cerveratrum-type alkaloids
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